2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a pyrazole ring, a pyridine ring, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Pyridine Ring Functionalization: The pyridine ring is often functionalized through halogenation or other electrophilic substitution reactions.
Coupling Reactions: The pyrazole and pyridine rings are coupled using cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present on the pyrazole, pyridine, and benzene rings.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Commonly used in Suzuki-Miyaura coupling.
Sulfonyl Chlorides: Used for introducing the sulfonamide group
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the pyrazole and pyridine rings suggests that it may interact with various biological targets, including enzymes and receptors. Studies have explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications. Its stability and reactivity make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The pyrazole and pyridine rings can bind to enzymes and receptors, modulating their activity. The sulfonamide group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-{[2-(1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide: Lacks the methyl group on the pyrazole ring.
2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide: Has a chlorine atom instead of a bromine atom.
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide: Lacks the halogen atom.
Uniqueness
The presence of the bromine atom in 2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide provides unique reactivity, allowing for specific substitution reactions that are not possible with other halogens. The methyl group on the pyrazole ring can also influence the compound’s biological activity, making it distinct from similar compounds .
Properties
IUPAC Name |
2-bromo-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-21-11-13(10-19-21)15-8-12(6-7-18-15)9-20-24(22,23)16-5-3-2-4-14(16)17/h2-8,10-11,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDNXSOMUKYNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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